Micafungin-Natrium

Übersicht

Beschreibung

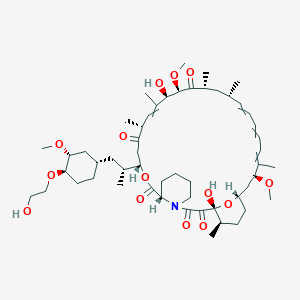

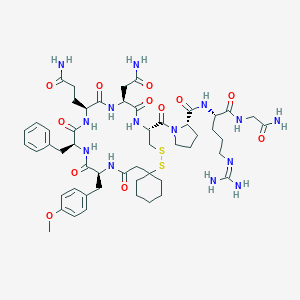

FK 463, also known as micafungin sodium, is a semi-synthetic echinocandin derived from a natural product of the fungus Coleophoma empetri. It is a lipopeptide antifungal agent that inhibits the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This compound is particularly effective against Candida and Aspergillus species .

Wissenschaftliche Forschungsanwendungen

Micafungin-Natrium hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Lipopeptidsynthese und -modifikationen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Pilzzellwands Synthese und seine Interaktionen mit anderen Zellbestandteilen.

Industrie: Wird bei der Entwicklung neuer Antimykotikaformulierungen und therapeutischer Strategien eingesetzt.

Wirkmechanismus

This compound übt seine antimykotische Wirkung aus, indem es die Synthese von 1,3-β-D-Glucan hemmt, einem essentiellen Bestandteil der Pilzzellwand. Diese Hemmung stört die Integrität der Zellwand, was zu Zelllyse und -tod führt. Das molekulare Ziel von this compound ist das Enzym 1,3-β-D-Glucansynthase .

Wirkmechanismus

Micafungin sodium is an antifungal agent that belongs to the echinocandin class of compounds . It has been used for the treatment of various fungal infections, including candidemia, acute disseminated candidiasis, and certain other invasive Candida infections . This article will provide a comprehensive overview of the mechanism of action of micafungin sodium.

Target of Action

Micafungin sodium primarily targets the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall .

Mode of Action

Micafungin sodium exerts its effect by inhibiting the synthesis of 1,3-beta-D-glucan . It acts in a concentration-dependent manner as a noncompetitive inhibitor of the formation of the enzyme 1,3-beta-D glucan synthase . This enzyme is necessary for the synthesis of 1,3-beta-D glucan, a glucose polymer crucial to the structure and integrity of the cell wall of several common fungal pathogens .

Pharmacokinetics

Micafungin sodium is metabolized by arylsulfatase, catechol-O-methyltransferase, and several cytochrome P450 (CYP) isoenzymes (3A4, 1A2, 2B6, and 2C) . No dose adjustments are necessary in patients with (severe) hepatic dysfunction . Exposure to micafungin is lower in hematology patients, and is even further lowered in critically ill patients (including burn patients) compared with healthy volunteers . Therefore, relatively higher doses are used in these patient populations .

Result of Action

The result of micafungin sodium’s action is the lysis of fungal cells due to their inability to maintain their shape and resist osmotic pressure . This leads to the effective treatment of various fungal infections .

Action Environment

The action of micafungin sodium can be influenced by various environmental factors. For example, exposure to micafungin is considerably lower in critically ill patients, including burn patients . These patients could benefit from an augmented dose of micafungin . Furthermore, the clearance of micafungin is much higher in neonates and older children, and these populations receive a considerably higher weight-corrected dose than adults .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Micafungin sodium works by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall . This decreased glucan production leads to osmotic instability and thus cellular lysis . It acts in a concentration-dependent manner as a noncompetitive inhibitor of the formation of the enzyme 1,3-beta-D glucan synthase .

Cellular Effects

Micafungin sodium has a broad spectrum of in vitro activity against clinically relevant isolates of Candida spp. (including fluconazole-resistant Candida glabrata isolates), a low propensity for emergence of resistant isolates . Depending on its concentration, micafungin may be fungicidal against some Candida, but is usually fungistatic against Aspergillus .

Molecular Mechanism

Micafungin sodium exerts its effects at the molecular level by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of fungal cell walls . This inhibition is achieved through a concentration-dependent, noncompetitive inhibition of the enzyme 1,3-beta-D glucan synthase .

Temporal Effects in Laboratory Settings

Micafungin sodium has a half-life of 14 hours in patient blood, but it is even longer in different organs, so the concentration will persist above minimum inhibitory concentrations of Candida species for several days . High-dose micafungin is a candidate for less frequent dosing (i.e. 200 mg every 48 h, or 300 mg every 72 h) due to its favorable toxicity profile and a possible post-antifungal effect .

Dosage Effects in Animal Models

Studies in mice and rabbits with persistent neutropenia and disseminated candidiasis demonstrated that a single large dose of micafungin could clear disseminated candidiasis . The clearance of micafungin is much higher in neonates and older children, and these populations receive a considerably higher weight-corrected dose than adults .

Metabolic Pathways

Micafungin sodium is metabolized by arylsulfatase, catechol-O-methyltransferase, and several cytochrome P450 (CYP) isoenzymes (3A4, 1A2, 2B6 and 2C), but no dose adjustments are necessary in patients with (severe) hepatic dysfunction .

Transport and Distribution

Micafungin sodium is administered intravenously as a 1-h infusion once daily . The clearance (CL) is 10.4 mL/h/kg and volume of distribution is 0.2 L/kg; both are independent of the dose . Exposure to micafungin is lower in hematology patients, and is even further lowered in critically ill patients (including burn patients) compared with healthy volunteers .

Subcellular Localization

As an antifungal agent, micafungin sodium targets the fungal cell wall, specifically the 1,3-beta-D-glucan, an essential component of the fungal cell wall . This unique mechanism of action allows micafungin sodium to selectively target fungal cells without affecting human cells, as human cells do not contain 1,3-beta-D-glucan .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Micafungin-Natrium umfasst mehrere Schritte:

Enzymatische Deacylierung: Der erste Schritt beinhaltet die enzymatische Deacylierung von FR-901379 unter Verwendung von Streptomyces anulatas oder ähnlichen Stämmen, um das deacylierte Lipopeptid FR-179642 zu erzeugen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab, um die für pharmazeutische Anwendungen erforderliche Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst Fermentations-, Extraktions- und Reinigungsschritte, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Micafungin-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten antimykotischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Micafungin-Natrium gehört zur Klasse der Echinocandin-Antimykotika, zu der auch Caspofungin und Anidulafungin gehören. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und ihrem Wirkungsspektrum .

Ähnliche Verbindungen

Caspofungin: Ein weiteres Echinocandin mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Anidulafungin: Ähnlich wie this compound, aber mit unterschiedlichen pharmakokinetischen und pharmakodynamischen Profilen.

This compound zeichnet sich durch seine günstige Pharmakokinetik, seine breite antimykotische Aktivität und sein geringes Potenzial für die Entwicklung von Resistenzen aus .

Eigenschaften

| { "Design of the Synthesis Pathway": "Micafungin sodium can be synthesized through a multi-step process starting from a simple precursor. The synthesis pathway involves protection and deprotection of functional groups, as well as coupling and condensation reactions.", "Starting Materials": [ "N-acetylglucosamine", "L-lysine", "L-leucine", "Phenylalanine", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "Diisopropylethylamine", "Palladium on carbon", "Carbon dioxide", "Hydrogen gas", "Water" ], "Reaction": [ "Protection of N-acetylglucosamine with acetic anhydride and triethylamine", "Coupling of N-acetylglucosamine with L-lysine using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents", "Deprotection of the N-acetyl group using sodium hydroxide", "Coupling of the resulting compound with L-leucine and phenylalanine using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents", "Reduction of the resulting compound using hydrogen gas and palladium on carbon as a catalyst", "Acidification of the reaction mixture to obtain the final product, Micafungin sodium" ] } | |

CAS-Nummer |

208538-73-2 |

Molekularformel |

C56H70N9NaO23S |

Molekulargewicht |

1292.3 g/mol |

IUPAC-Name |

sodium;4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-sulfooxyphenolate |

InChI |

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 |

InChI-Schlüssel |

KOOAFHGJVIVFMZ-WZPXRXMFSA-M |

Isomerische SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |

SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

Kanonische SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

| Formerly known as FK463, micafungin is a semisynthetic lipopeptide synthesized from a fermentation product of Coleophoma empetri that works as an antifungal agent. It is a glucan synthesis inhibitor of the echinocandin structural class. | |

Siedepunkt |

N/A |

melting_point |

N/A |

Piktogramme |

Irritant |

Lagerung |

−20°C |

Synonyme |

FK 463 FK-463 FK463 micafungin micafungin sodium Mycamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Micafungin sodium?

A1: Micafungin sodium is an antifungal agent that belongs to the echinocandin class. It exerts its fungicidal activity by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. [] This inhibition disrupts cell wall integrity, leading to fungal cell death. []

Q2: Against which fungal species is Micafungin sodium effective?

A2: Micafungin sodium demonstrates potent activity against a wide range of Candida species, including those resistant to fluconazole. [, ] It also exhibits fungistatic activity against Aspergillus species. [, ] Studies have shown its potential efficacy against Talaromyces marneffei in both yeast and mycelial forms. []

Q3: Are there any reported cases of resistance to Micafungin sodium?

A3: While Micafungin sodium remains an effective treatment option, emergence of Trichosporon asahii infection during its administration has been reported. [] Further research is needed to understand the mechanisms and clinical implications of such cases.

Q4: What are the current approved clinical applications of Micafungin sodium?

A4: Micafungin sodium has received approval from the US FDA for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation. [, , ] It is also approved for the treatment of esophageal candidiasis. [, , ]

Q5: What are the advantages of Micafungin sodium compared to other antifungal agents?

A6: Micafungin sodium offers several advantages, including a favorable safety and drug-drug interaction profile. [, ] It is available for intravenous administration and has been shown to be effective against fungal isolates resistant to other antifungals like fluconazole. [, , ]

Q6: Are there any studies investigating the delivery of Micafungin sodium via inhalation?

A7: Yes, a pilot study has explored the pulmonary delivery of Micafungin sodium using two different nebulizers. [] The study characterized the aerosol mass distribution profiles and found promising results in terms of fine particle fraction and mass median aerodynamic diameter. [] This suggests that pulmonary delivery of Micafungin sodium could be a viable option for treating lung infections.

Q7: How is the quality of Micafungin sodium assessed?

A8: Fourier transform near-infrared spectrometry (FTNIR) has been successfully employed to detect intra-lot and inter-lot variability in Micafungin. [] This technique allows for rapid and non-destructive quality control, ensuring consistency in the drug product.

Q8: What is known about the stability of Micafungin sodium in solution?

A9: Studies have investigated the stability of Micafungin sodium solutions at various concentrations and in different containers like glass bottles and syringes. [] These studies help determine the optimal storage conditions and shelf-life of the drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

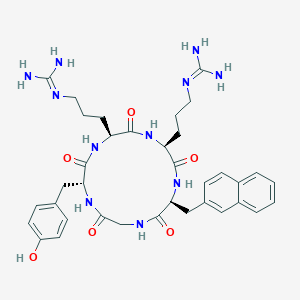

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)